REACTION_CXSMILES
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[CH2:1]([CH2:3][NH2:4])[OH:2].Br[CH2:6][C:7]([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:8].C(N(CC)CC)C>CN(C)C=O>[C:10]([O:9][C:7](=[O:8])[CH2:6][NH:4][CH2:3][CH2:1][OH:2])([CH3:13])([CH3:12])[CH3:11]
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Name
|
|
Quantity
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18.33 g
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Type
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reactant
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Smiles
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C(O)CN
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Name
|
|
Quantity
|
58.6 g
|
Type
|
reactant
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Smiles
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BrCC(=O)OC(C)(C)C
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Name
|
|
Quantity
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30.7 g
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Type
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reactant
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Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
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300 mL
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Type
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solvent
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Smiles
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CN(C=O)C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The crude product is purified by chromatography on silica gel (eluent: chloroform/methanol, 16:1)
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Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)OC(CNCCO)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |